molecular formula C15H16O2 B6320085 1-(Benzyloxy)-2-(methoxymethyl)benzene CAS No. 128145-50-6

1-(Benzyloxy)-2-(methoxymethyl)benzene

Cat. No. B6320085
CAS RN: 128145-50-6
M. Wt: 228.29 g/mol
InChI Key: MQYFAEBCFDPDHS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(methoxymethyl)benzene, also known as 1-benzyl-2-methoxy-methylbenzene, is an aromatic organic compound commonly used as an intermediate in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. It is used in a variety of applications, including the manufacture of pharmaceuticals, fragrances, and dyes. The compound is also used in the synthesis of many other organic compounds.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(methoxymethyl)benzene is not fully understood. However, it is believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new organic compounds. Additionally, the compound is believed to be involved in the formation of new molecular structures, which can lead to the synthesis of new organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new organic compounds. Additionally, the compound is believed to be involved in the formation of new molecular structures, which can lead to the synthesis of new organic compounds.

Advantages and Limitations for Lab Experiments

1-(Benzyloxy)-2-(methoxymethyl)benzene has several advantages and limitations for use in laboratory experiments. The compound is relatively stable, making it suitable for use in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, making it difficult to use in aqueous reactions. Additionally, the compound is flammable, making it a potential safety hazard in the laboratory.

Future Directions

1-(Benzyloxy)-2-(methoxymethyl)benzene has many potential future applications in the fields of organic synthesis, pharmaceuticals, and materials science. The compound could be used in the synthesis of new organic compounds, such as pharmaceuticals, fragrances, and dyes. Additionally, the compound could be used in the synthesis of new materials, such as catalysts and polymers. Finally, the compound could be used in the development of new technologies, such as sensors and biosensors.

Synthesis Methods

1-(Benzyloxy)-2-(methoxymethyl)benzene can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound, which is then reacted with an aldehyde or ketone to form the desired product. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride to form an acylated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether.

Scientific Research Applications

1-(Benzyloxy)-2-(methoxymethyl)benzene is widely used in scientific research as a precursor for the synthesis of other organic compounds. It is commonly used in the synthesis of pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of other organic compounds such as polymers, surfactants, and catalysts. Additionally, the compound is used in the synthesis of polymers, surfactants, and catalysts for use in the development of new materials and technologies.

properties

IUPAC Name

1-(methoxymethyl)-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-12-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYFAEBCFDPDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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